3-Benzyl-2-chloro-2-methyloxirane
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Overview
Description
3-Benzyl-2-chloro-2-methyloxirane is an organic compound with the molecular formula C10H11ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-chloro-2-methyloxirane can be achieved through several methods. One common method involves the reaction of benzyl chloride with 2-chloro-2-methylpropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which is then converted to the desired product.
Another method involves the use of 2-chloro-2-methylpropene and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-chloro-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or thiols.
Major Products
Oxidation: Benzyl alcohol or benzyl ketone derivatives.
Reduction: Diols with the benzyl group intact.
Substitution: Products with the chlorine atom replaced by other functional groups.
Scientific Research Applications
3-Benzyl-2-chloro-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-chloro-2-methyloxirane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The oxirane ring can also participate in ring-opening reactions, which are important in the synthesis of diols and other derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methyloxirane: Lacks the benzyl group, making it less versatile in certain reactions.
3-Benzyl-2-methyloxirane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-2-phenylmethyloxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-2-chloro-2-methyloxirane is unique due to the presence of both a benzyl group and a chlorine atom, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
21726-07-8 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-benzyl-2-chloro-2-methyloxirane |
InChI |
InChI=1S/C10H11ClO/c1-10(11)9(12-10)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
GLNHLNBJSQIDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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